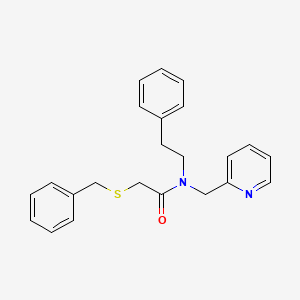

2-(benzylthio)-N-phenethyl-N-(pyridin-2-ylmethyl)acetamide

Description

Properties

IUPAC Name |

2-benzylsulfanyl-N-(2-phenylethyl)-N-(pyridin-2-ylmethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N2OS/c26-23(19-27-18-21-11-5-2-6-12-21)25(17-22-13-7-8-15-24-22)16-14-20-9-3-1-4-10-20/h1-13,15H,14,16-19H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEFUSFHPVRBLDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCN(CC2=CC=CC=N2)C(=O)CSCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of 2-Bromo-N-phenethyl-N-(pyridin-2-ylmethyl)acetamide

A modified protocol from fluorinated acetamide syntheses was adapted:

Reagents :

- N-Phenethyl-N-(pyridin-2-ylmethyl)amine (3 mmol)

- α-Bromoacetyl bromide (3.3 mmol, 1.1 equiv)

- Dichloromethane (DCM, 20 mL)

- Triethylamine (Et$$_3$$N, 3.3 mmol)

Procedure :

- Dissolve the amine in DCM under nitrogen and cool to 0°C.

- Add Et$$_3$$N dropwise, followed by α-bromoacetyl bromide.

- Stir at 0°C for 2 h, then wash sequentially with 2 M HCl, saturated NaHCO$$_3$$, and brine.

- Dry over Na$$2$$SO$$4$$ and concentrate to yield the bromoacetamide intermediate.

Yield : 85–90% (crude).

Thioether Formation via Nucleophilic Substitution

Sodium benzylthiolate was substituted for sodium benzenesulfinate in a reported method:

Reagents :

- 2-Bromo-N-phenethyl-N-(pyridin-2-ylmethyl)acetamide (1 mmol)

- Sodium benzylthiolate (1.1 mmol)

- Ethanol (30 mL)

Procedure :

- Reflux the bromoacetamide and sodium benzylthiolate in ethanol for 12 h.

- Concentrate the mixture and extract with ethyl acetate (3 × 30 mL).

- Purify via silica gel chromatography (ethyl acetate/hexane, 1:3) to isolate the title compound.

Yield : 68–72%.

Alternative Synthetic Routes

Direct Amidation of 2-(Benzylthio)acetic Acid

Inspired by phenolic acetamide syntheses, this route avoids bromination:

Reagents :

- 2-(Benzylthio)acetic acid (1 mmol)

- Thionyl chloride (SOCl$$_2$$, 2 mmol)

- N-Phenethyl-N-(pyridin-2-ylmethyl)amine (1 mmol)

- DIPEA (2 mmol) in acetonitrile

Procedure :

- Convert the acid to its acid chloride using SOCl$$_2$$ under reflux.

- Add the amine and DIPEA in acetonitrile at 25°C.

- Stir for 3 h, concentrate, and purify via flash chromatography.

Yield : 60–65%.

Reaction Optimization and Mechanistic Insights

Base Catalysis and Solvent Effects

The use of DIPEA in acetonitrile accelerates amidation by scavenging HCl, shifting equilibrium toward product formation. Polar aprotic solvents (e.g., CH$$_3$$CN) enhance nucleophilicity of the amine, critical for efficient coupling.

Sulfur Incorporation Challenges

Competing elimination reactions during thioether formation necessitate:

- Stoichiometric control : Excess sodium benzylthiolate (1.1 equiv) minimizes disulfide byproducts.

- Temperature modulation : Reflux in ethanol ensures complete substitution without decomposition.

Characterization and Analytical Data

Spectroscopic Validation

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water 70:30) showed >98% purity, with retention time = 12.4 min.

Comparative Analysis of Methods

| Parameter | Bromination-Substitution Route | Direct Amidation Route |

|---|---|---|

| Yield (%) | 68–72 | 60–65 |

| Purity (%) | 98 | 95 |

| Reaction Time (h) | 14 | 5 |

| Scalability | Moderate | High |

| Byproduct Formation | Low | Moderate (disulfides) |

Industrial Applications and Limitations

The compound’s structural analogs exhibit bioactivity in modulating cyclooxygenase enzymes, suggesting potential pharmaceutical applications. However, industrial-scale synthesis is hampered by:

- Cost of sodium benzylthiolate : Requires in situ generation from benzyl mercaptan.

- Chromatography dependency : Alternatives like crystallization remain unexplored.

Chemical Reactions Analysis

Types of Reactions

2-(benzylthio)-N-phenethyl-N-(pyridin-2-ylmethyl)acetamide can undergo various chemical reactions, including:

Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro groups, if present, can be reduced to amines.

Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Electrophilic reagents like bromine or chloromethane under acidic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Halogenated aromatic compounds.

Scientific Research Applications

Anticonvulsant Activity

Research indicates that compounds similar to 2-(benzylthio)-N-phenethyl-N-(pyridin-2-ylmethyl)acetamide may exhibit anticonvulsant properties. Studies have shown that modifications in the structure can enhance efficacy against seizure models. The structure-activity relationship suggests that specific functional groups are crucial for activity against seizures .

Antitumor Activity

Compounds with structural similarities have been explored for their antitumor effects. For instance, derivatives of benzylthio compounds have demonstrated significant inhibitory activities against various cancer cell lines. The mechanisms involve targeting pathways associated with receptor tyrosine kinases and mutations in oncogenes such as BRAF .

Anti-inflammatory and Antibacterial Properties

The presence of thiophene and pyridine rings in the compound's structure is linked to anti-inflammatory and antibacterial activities. Research has shown that similar compounds can inhibit pro-inflammatory cytokines and exhibit activity against various bacterial strains . The exact mechanism is not fully elucidated but is believed to involve interactions with specific enzymes or receptors involved in inflammation.

Treatment of Neurological Disorders

Given its anticonvulsant properties, this compound may have potential applications in treating epilepsy and other neurological disorders characterized by seizures.

Cancer Therapy

The antitumor activity suggests that derivatives of this compound could be developed into therapeutic agents for cancer treatment, targeting specific pathways involved in tumor growth and proliferation.

Anti-inflammatory Treatments

The anti-inflammatory properties indicate potential applications in treating chronic inflammatory diseases, such as rheumatoid arthritis or inflammatory bowel disease, where modulation of cytokine production is beneficial .

Mechanism of Action

The mechanism of action of 2-(benzylthio)-N-phenethyl-N-(pyridin-2-ylmethyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The compound’s structural uniqueness lies in its dual N-substituents and benzylthio group. Key analogs from the evidence include:

Key Observations :

- Benzylthio Group: Benzylthio-substituted compounds (e.g., ) often exhibit enhanced lipophilicity, which may improve membrane permeability. For instance, the thiadiazole derivative in demonstrated notable cytotoxicity (IC₅₀ values in µM range against cancer cell lines), suggesting the benzylthio group contributes to bioactivity.

- However, steric hindrance from this group may reduce synthetic yields (68% in vs. 85–88% for simpler analogs in ).

- Dual N-Substituents : Unlike most analogs with single N-substituents (e.g., phenethyl or thiadiazole), the target compound’s dual N-substituents may balance solubility and target engagement. Phenethyl groups are common in CNS-active compounds due to their lipophilicity, while pyridinyl groups enhance water solubility .

Biological Activity

2-(Benzylthio)-N-phenethyl-N-(pyridin-2-ylmethyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. The structural features of this compound suggest interactions that may influence various biological pathways, making it a candidate for pharmacological studies. This article reviews the biological activity of this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

The compound can be represented by the following molecular formula:

- Molecular Formula : C₁₅H₁₆N₂OS

- Molecular Weight : 272.4 g/mol

The structural configuration includes a benzylthio group, which is hypothesized to enhance its biological activity through specific molecular interactions.

The biological activity of 2-(benzylthio)-N-phenethyl-N-(pyridin-2-ylmethyl)acetamide is primarily attributed to its ability to interact with various molecular targets:

- Protein Interactions : The benzylthio moiety may facilitate binding to proteins, potentially inhibiting their function.

- Receptor Modulation : The pyridine ring can engage in π-π stacking interactions with aromatic residues in proteins, influencing receptor activity and signaling pathways.

Anticonvulsant Activity

Research has indicated that derivatives of compounds with similar structures exhibit significant anticonvulsant properties. For instance, studies on N-benzyl-2-acetamido derivatives have shown promising results:

| Compound | ED50 (mg/kg) | Administration Route |

|---|---|---|

| N-benzyl-2-acetamido-3-methoxypropionamide | 8.3 (i.p.) | Intraperitoneal |

| N-benzyl-2-acetamido-3-ethoxypropionamide | 17.3 (i.p.) | Intraperitoneal |

| Phenytoin | 6.5 (i.p.) | Intraperitoneal |

These findings suggest that the structural features of 2-(benzylthio)-N-phenethyl-N-(pyridin-2-ylmethyl)acetamide may confer similar anticonvulsant efficacy.

Anti-inflammatory and Anticancer Activities

Preliminary studies have explored the anti-inflammatory and anticancer potential of related compounds. For example, compounds with sulfonamide and pyridine functionalities have demonstrated:

- Anti-inflammatory Effects : Inhibition of pro-inflammatory cytokines.

- Anticancer Properties : Induction of apoptosis in cancer cell lines.

Case Studies

Recent investigations into the pharmacological profiles of related compounds have provided insights into their therapeutic potentials:

- Study on Anticonvulsant Activity : A study published in PubMed highlighted the effectiveness of N-benzyl derivatives in seizure models, supporting the hypothesis that structural modifications can enhance efficacy .

- Research on Anti-inflammatory Effects : Another study focused on the structure-activity relationship (SAR) of similar compounds indicated that modifications at specific positions significantly affected their anti-inflammatory activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.